molecular formula C16H20N6O3S B2535200 ethyl 4-(2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1334372-26-7

ethyl 4-(2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2535200
CAS No.: 1334372-26-7
M. Wt: 376.44
InChI Key: UVXXHSMKLRAMLX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Researchers have developed hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate through microwave-assisted synthesis. These compounds were screened for antimicrobial, antilipase, and antiurease activities, showing moderate to good efficacy against test microorganisms. This research underscores the potential of incorporating piperazine derivatives into therapeutic agents (Başoğlu et al., 2013).

Imidazo[1,2-b]pyridazine Derivatives and Anti-inflammatory Activity

Another study reported the preparation of imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids and their ethyl esters through the reaction of 3-aminopyridazines with ethyl bromopyruvate or 4-bromoacetoacetate. These compounds were evaluated for their anti-inflammatory activity, highlighting the therapeutic potential of imidazo[1,2-b]pyridazine derivatives (Abignente et al., 1977).

Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) were reported, based on the structure of IMB-1402 discovered in a lab. Some of these compounds exhibited considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis (MTB) strains, providing a new direction for further structure-activity relationship (SAR) studies (Lv et al., 2017).

Synthesis and Biological Evaluation of Piperazine Derivatives

A simple synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved, with some compounds showing excellent antibacterial and antifungal activities. This research emphasizes the importance of developing new antimicrobial agents to combat resistant strains (Rajkumar et al., 2014).

Mechanism of Action

Future Directions

In the future, the development of drugs targeting IDH1 mutants has been widely studied, and inhibitors with several different structure types have been reported . Therefore, IDH1-R132H is a potentially attractive anti-tumor target, and screening of appropriate inhibitors becomes a hot spot in the development of new anti-tumor drugs .

Properties

IUPAC Name

ethyl 4-[2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3S/c1-2-25-16(24)21-9-7-20(8-10-21)15(23)11-26-14-4-3-13(18-19-14)22-6-5-17-12-22/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXXHSMKLRAMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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